molecular formula C23H13ClF3N3S B2448775 (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477305-27-4

(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2448775
CAS No.: 477305-27-4
M. Wt: 455.88
InChI Key: INABZPVIYSSRHZ-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H13ClF3N3S and its molecular weight is 455.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF3N3S/c24-20-9-8-16(10-19(20)23(25,26)27)29-12-15(11-28)22-30-21(13-31-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,29H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INABZPVIYSSRHZ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=CC(=C(C=C4)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=CC(=C(C=C4)Cl)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS Number: 477305-10-5) is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H10ClF3N3SC_{19}H_{10}ClF_3N_3S, with a molecular weight of approximately 440.27 g/mol. The structure features a thiazole ring, a trifluoromethyl group, and an amino group, contributing to its biological activity.

PropertyValue
Molecular FormulaC19H10ClF3N3S
Molecular Weight440.27 g/mol
IUPAC NameThis compound
CAS Number477305-10-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an enzyme inhibitor or receptor modulator. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Potential Targets

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways critical for various physiological processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Properties

Studies have shown that related compounds possess antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances their potency against pathogens.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
    CompoundIC50 (µM)Cell Line
    Compound A5.0MCF7 (Breast)
    Compound B8.0A549 (Lung)
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of similar compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.12 to 0.18 mg/mL.
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.15
    Escherichia coli0.18

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions, leveraging protocols analogous to those used for structurally similar enaminonitrile derivatives. For instance, highlights the use of Claisen-Schmidt condensation for enone intermediates, followed by nucleophilic substitution with aminothiazole derivatives. To optimize yields, factors such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst choice (e.g., piperidine for Knoevenagel reactions) should be systematically tested using Design of Experiments (DoE) frameworks . further supports yield optimization via controlled addition rates of reagents like trifluoromethylphenylamine, with yields exceeding 85% under inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Look for characteristic signals such as the vinyl proton (δ 7.2–7.8 ppm, doublet for E-isomer) and aromatic protons from the naphthyl group (δ 7.5–8.3 ppm). The trifluoromethyl group adjacent to the amino moiety may deshield nearby protons, shifting signals upfield .
  • FT-IR : Key peaks include C≡N stretching (~2220 cm⁻¹), C=C (enone, ~1650 cm⁻¹), and N-H bending (amine, ~1550 cm⁻¹). demonstrates the use of IR to validate enone and nitrile functionalities .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should focus on antimicrobial or kinase inhibition assays. For example, describes agar diffusion assays using Staphylococcus aureus and Escherichia coli to test antimicrobial activity, with zone-of-inhibition measurements correlated to MIC values . Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin) are critical for reliability.

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and target binding?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). used DFT to correlate enone conjugation with stability, showing a HOMO-LUMO gap of ~4.2 eV, indicative of moderate reactivity .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like kinase domains. The naphthyl-thiazole moiety may occupy hydrophobic pockets, while the trifluoromethyl group enhances binding via halogen bonding .

Q. How can crystallographic data resolve contradictions between experimental and computational structural predictions?

  • Methodological Answer : Single-crystal XRD (e.g., using a Bruker D8 Venture diffractometer) provides definitive bond lengths and angles. deposited crystallographic data (CCDC 1988019) for a related enaminonitrile, revealing a dihedral angle of 12.5° between the thiazole and naphthyl rings, which DFT overestimated by 3.2° . Refinement with SHELXL-97 and validation via R-factor (<0.05) ensures accuracy.

Q. What strategies address low reproducibility in synthesis across labs?

  • Methodological Answer :

  • Parameter Standardization : Adopt flow chemistry () for precise control of residence time and mixing. For example, continuous-flow reactors reduce batch-to-batch variability by maintaining steady-state conditions .
  • Analytical Cross-Validation : Compare HPLC purity data (e.g., C18 column, 70:30 MeCN/H₂O mobile phase) and elemental analysis (C, H, N ±0.3% tolerance) across labs. highlights discrepancies in carbon content (calc. 65.2% vs. exp. 64.9%) due to hygroscopic intermediates .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to modulate electron-withdrawing effects. suggests that chloro-substituted phenyl groups enhance antimicrobial activity by 30% compared to fluoro analogs .
  • Thiazole Modifications : Introduce methyl or methoxy groups at the 4-position of the thiazole ring to improve solubility without sacrificing potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.